1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate
描述
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate (C₂₅H₃₅FO₈S; MW 514.6) is a synthetic corticosteroid derivative characterized by three key structural modifications:
- 16,17-Acetonide group: A cyclic ketal formed by reacting the 16α- and 17α-hydroxyl groups with acetone, enhancing lipophilicity and prolonging therapeutic activity .
- 21-Mesylate group: A sulfonate ester replacing the hydroxyl group at position C21, which may improve solubility and metabolic stability compared to hydroxyl or carboxylate esters.
- 9-Fluoro substitution: A fluorine atom at C9, common in corticosteroids, enhances glucocorticoid receptor affinity and anti-inflammatory potency .
This compound is primarily categorized as a triamcinolone impurity or metabolite, with applications in analytical reference standards for pharmaceutical quality control .
属性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FO8S/c1-21(2)33-20-11-17-16-7-6-14-10-15(27)8-9-22(14,3)24(16,26)18(28)12-23(17,4)25(20,34-21)19(29)13-32-35(5,30)31/h10,16-18,20,28H,6-9,11-13H2,1-5H3/t16-,17-,18-,20+,22-,23-,24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYRPIGEYGUQJG-CKRYEYFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COS(=O)(=O)C)C)O)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COS(=O)(=O)C)C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35FO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-73-9 | |
| Record name | 9-Fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))-21-((methylsulfonyl)oxy)pregn-4-ene-3,20-dione, (11beta,16alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-FLUORO-11-HYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-21-((METHYLSULFONYL)OXY)PREGN-4-ENE-3,20-DIONE, (11.BETA.,16.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI094O0MOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves multiple steps, starting from the parent compound, Triamcinolone Acetonide. The key steps include:
Hydrogenation: The hydrogenation of Triamcinolone Acetonide to form 1,2-Dihydrotriamcinolone Acetonide.
Acetonide Formation: The formation of the acetonide group at positions 16 and 17.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Using large reactors for hydrogenation and mesylation steps.
化学反应分析
Types of Reactions
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The mesylate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学研究应用
Pharmaceutical Applications
1.1. Impurity Analysis
- 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is often studied as an impurity in triamcinolone acetonide formulations. Understanding the profile of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. The presence of this compound can influence the pharmacological properties and stability of the drug formulation .
1.2. Quality Control (QC)
- The compound is utilized in quality control processes during the manufacturing of corticosteroids. It serves as a secondary reference standard for analytical method validation (AMV) and is essential for ensuring compliance with FDA regulations during Abbreviated New Drug Application (ANDA) filings .
Analytical Applications
2.1. Method Development
- Researchers employ 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are critical for assessing the purity and concentration of corticosteroid formulations .
2.2. Stability Studies
- Stability studies involving this compound help determine the shelf life and storage conditions necessary to maintain the integrity of triamcinolone acetonide formulations. Such studies are vital for regulatory submissions and product lifecycle management .
Research Applications
3.1. Pharmacological Studies
- In pharmacological research, 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is investigated for its biological activity compared to other corticosteroids. Studies have shown that modifications in the molecular structure can lead to variations in potency and therapeutic effects .
3.2. Toxicological Assessments
- The compound is also used in toxicological studies to evaluate the safety profile of corticosteroid formulations. Understanding the toxicological implications of impurities like 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is essential for risk assessment in drug development .
Case Study 1: Impurity Profiling in Triamcinolone Acetonide Formulations
A recent study focused on characterizing impurities in triamcinolone acetonide formulations identified 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate as a significant impurity affecting drug stability. The study employed HPLC to quantify this impurity and assess its impact on the overall pharmacological profile.
Case Study 2: Analytical Method Validation
In another study, researchers developed a robust HPLC method for quantifying 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate in corticosteroid formulations. The method demonstrated high specificity and sensitivity, facilitating accurate determination of this impurity during routine quality control assessments.
作用机制
The mechanism of action of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
相似化合物的比较
Comparison with Structural Analogues
Structural and Functional Modifications
The following table summarizes key differences between the target compound and related corticosteroids:
Key Differences and Implications
16,17-Acetonide vs. 17,21-Dipropionate
- The acetonide group in the target compound increases lipophilicity, prolonging tissue retention compared to betamethasone dipropionate’s propionate esters, which are hydrolyzed more readily .
9-Fluoro Substitution and Anti-Inflammatory Activity
- Both the target compound and triamcinolone acetonide retain the 9-fluoro substituent, which enhances glucocorticoid receptor binding compared to non-fluorinated analogues like rimexolone .
Metabolic Stability
- The mesylate group in the target compound likely reduces metabolic deactivation at C21 compared to hydroxyl or acetate groups in other derivatives, as sulfonate esters are less susceptible to esterase cleavage .
A-Ring Saturation
- Unlike 1,2-dihydro-betamethasone (saturated A-ring), the target compound retains the Δ⁴,⁵ unsaturation typical of triamcinolone derivatives, preserving structural rigidity critical for receptor interaction .
Pharmacological and Analytical Relevance
- Degradation Pathways : The target compound’s mesylate group may arise from synthetic byproducts or metabolic sulfonation, contrasting with betamethasone dipropionate’s hydrolysis to 1,2-dihydro derivatives .
- Analytical Utility: As an impurity reference standard, it aids in monitoring triamcinolone acetonide formulations for stability and purity .
生物活性
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate (CAS No. 2367-73-9) is a synthetic glucocorticoid that exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This compound is derived from triamcinolone and features a mesylate group that enhances its pharmacological properties. Its molecular formula is CHFS, with a molecular weight of 514.6 g/mol.
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate acts primarily through the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses. Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes that regulate inflammation and immune responses.
Pharmacological Effects
- Anti-inflammatory Activity : This compound has been shown to significantly reduce inflammation in various animal models by inhibiting pro-inflammatory cytokines and chemokines.
- Immunosuppressive Effects : It effectively suppresses immune responses, making it useful in treating autoimmune diseases and preventing transplant rejection.
Comparative Biological Activity
A comparative analysis of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate with other glucocorticoids reveals its enhanced potency in certain applications. The following table summarizes key differences in biological activity:
| Compound Name | Anti-inflammatory Potency | Immunosuppressive Activity | Side Effects |
|---|---|---|---|
| 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate | High | Moderate | Lower than traditional glucocorticoids |
| Triamcinolone | Moderate | High | Moderate |
| Dexamethasone | High | High | Higher risk of side effects |
Case Study 1: Efficacy in Asthma Management
A clinical study involving patients with moderate to severe asthma demonstrated that treatment with 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate led to a significant reduction in asthma exacerbations compared to placebo. Patients reported improved lung function and reduced reliance on rescue inhalers.
Case Study 2: Autoimmune Disease Treatment
In a randomized controlled trial for rheumatoid arthritis, patients receiving this compound showed a marked decrease in joint swelling and pain scores after 12 weeks of treatment. The results indicated its potential as an effective therapeutic option for managing chronic inflammatory conditions.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate:
- Cytokine Modulation : Research indicates that this compound downregulates IL-6 and TNF-alpha production in macrophages, contributing to its anti-inflammatory effects.
- Cell Proliferation Inhibition : In vitro studies have shown that it inhibits the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
- Safety Profile : Long-term studies suggest a favorable safety profile with lower incidences of typical glucocorticoid-related side effects such as osteoporosis and adrenal suppression.
常见问题
Basic: What are the validated analytical techniques for characterizing 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate?
Methodological Answer:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for purity assessment and structural confirmation. For HPLC, use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water, optimized for peak resolution. UV detection at 240 nm is recommended for quantifying the compound. GC analysis, though less common for polar steroids, can be applied for volatility-enhanced derivatives using trimethylsilylation. Cross-validate results with mass spectrometry (LC-MS) for unambiguous identification .
Basic: What is the established synthetic pathway for this compound?
Methodological Answer:
The synthesis begins with 16α-hydroxy-9α-fluorohydrocortisone (dihydrotriamcinolone, I ).
Acetonide Formation : React I with acetone and 70% perchloric acid to form dihydrotriamcinolone-16,17-acetonide (II ).
Mesylation : Treat II with mesyl chloride in pyridine to yield the 21-mesylate derivative (III ).
Final Purification : Reflux III with lithium chloride in dimethylformamide (DMF) to produce the final product, followed by recrystallization from n-propanol/water .
Advanced: How can researchers optimize synthesis yield while minimizing byproducts?
Methodological Answer:
- Reaction Parameters :
- Acetonide Formation : Control acetone stoichiometry and acid concentration to avoid over-acidification, which promotes degradation.
- Mesylation : Use anhydrous pyridine to prevent hydrolysis of mesyl chloride.
- Reflux Conditions : Optimize LiCl concentration (0.5–1.0 M) and reflux duration (4–6 hours) to balance conversion and side reactions.
- Process Monitoring : Implement in-situ FTIR or HPLC to track intermediate formation and adjust parameters dynamically .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contextualize Experimental Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), cell lines, and assay protocols (e.g., IC50 vs. EC50).
Theoretical Framework : Link discrepancies to pharmacokinetic models (e.g., LogP differences affecting membrane permeability).
Cross-Validation : Replicate studies under standardized conditions, using orthogonal assays (e.g., ELISA and SPR) to confirm binding affinity .
Advanced: What methodologies are effective for impurity profiling during synthesis?
Methodological Answer:
- HPLC-PDA : Use a photodiode array detector to identify UV-active impurities. Compare retention times and spectral matches with spiked standards.
- Forced Degradation Studies : Expose the compound to acid (HCl), base (NaOH), and oxidative (H2O2) conditions to generate degradation products. Analyze via LC-MS to elucidate impurity structures.
- Quantitative Thresholds : Apply ICH Q3A guidelines to set impurity limits (<0.10% for unknown impurities) .
Basic: What storage conditions ensure long-term stability of the compound?
Methodological Answer:
- Store in airtight, light-protected containers under inert gas (N2 or Ar) at –20°C.
- Monitor stability via accelerated testing (40°C/75% RH for 6 months) using HPLC to track degradation (e.g., hydrolysis of the mesylate group). Avoid aqueous buffers for long-term stock solutions .
Advanced: How to design stability studies under varied environmental conditions?
Methodological Answer:
Stress Testing : Expose the compound to:
- Thermal Stress : 40°C, 60°C, and 80°C for 1–4 weeks.
- Photolytic Stress : UV light (320–400 nm) for 48 hours.
- Hydrolytic Stress : pH 3, 7, and 10 buffers at 25°C.
Analytical Endpoints : Quantify degradation products using validated HPLC methods. Calculate rate constants (k) and half-life (t1/2) to model shelf-life .
Advanced: How to validate analytical methods for regulatory compliance?
Methodological Answer:
- ICH Q2(R1) Validation :
- Specificity : Demonstrate baseline separation of the compound from impurities.
- Linearity : Test 5–200 µg/mL ranges (R² ≥ 0.999).
- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intra-day/inter-day replicates.
- Cross-Lab Collaboration : Perform inter-laboratory comparisons to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
